molecular formula C12H19NO4 B8325124 4-(3-Hydroxy-1-butynyl)-1-ethoxycarbonyl-4-piperidinol

4-(3-Hydroxy-1-butynyl)-1-ethoxycarbonyl-4-piperidinol

Cat. No.: B8325124
M. Wt: 241.28 g/mol
InChI Key: ZIBKCZNFCPAXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Hydroxy-1-butynyl)-1-ethoxycarbonyl-4-piperidinol is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

ethyl 4-hydroxy-4-(3-hydroxybut-1-ynyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H19NO4/c1-3-17-11(15)13-8-6-12(16,7-9-13)5-4-10(2)14/h10,14,16H,3,6-9H2,1-2H3

InChI Key

ZIBKCZNFCPAXCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C#CC(C)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-butyn-2-ol (42 g, 0.6 mol) in dry THF (800 ml) under nitrogen was cooled with a dry-ice/acetone bath. n-Butyl lithium (390 ml of 2.5M and 230 ml of 1.5M) in hexane was added rapidly, dropwise. The suspension became gelatinous and another 800 mls of dry THF was added. The reaction was stirred at approximately -78° C. for 1 hour and then at 0° C. for 20 minutes. The reaction was cooled to -78° C. and 1-ethoxycarbonyl-4-piperidinone (104 g, 0.607 mol) in 300 ml of dry THF was added rapidly dropwise. The reaction mixture was allowed to warm to room temperature and then stirred overnight. The reaction mixture was cooled in an ice-bath, diluted with THF (1.51 ), decomposed with saturated NH4Cl, and the THF layer was washed three times with 200 ml of saturated ammonium chloride. The aqueous layers were back-washed with THF (200 ml×3). The organic layers were combined and dried over MgSO4 and evaporated to give an oil. A one-fifth portion of the oil was purified by flash chromatography on silica gel and elution with 30% ethyl acetate/ether afforded the desired product diol (19.7 g).
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800 mL
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42 g
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800 mL
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390 mL
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104 g
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300 mL
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0 (± 1) mol
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Reaction Step Five
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